molecular formula C20H8O4S B1681635 Seriniquinone CAS No. 22200-69-7

Seriniquinone

Cat. No. B1681635
CAS RN: 22200-69-7
M. Wt: 344.3 g/mol
InChI Key: PWUWIMAXHCTYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seriniquinone is a natural quinone isolated from a marine bacterium of the genus Serinicoccus . It has been characterized by its selective activity in melanoma cell lines, marked by its modulation of human dermcidin and induction of autophagy and apoptosis .


Synthesis Analysis

While the exact synthesis process of Seriniquinone is not detailed in the search results, it is known that it is a secondary metabolite produced by the marine bacterium of the genus Serinicoccus . The lack of solubility of Seriniquinone in both organic and aqueous media has complicated its preclinical evaluation. In response, analogues with improved solubility, cytotoxicity, and tumor selectivity have been developed .


Chemical Reactions Analysis

The first investigation of the gas-phase chemistry fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been reported . This is expected to be further applied in pharmacokinetics and metabolism studies.


Physical And Chemical Properties Analysis

Seriniquinone is a solid compound with a yellow color . It has a molecular weight of 344.34 and an empirical formula of C20H8O4S . It has poor solubility in both organic and aqueous media .

Scientific Research Applications

Anticancer Properties and Mechanism of Action

  • Anticancer Agent Against Melanoma : Seriniquinone displays potent cytotoxicity and selectivity against melanoma cancer cells. It targets the cancer-protective protein dermcidin, inducing cell death via autophagocytosis. The selective activity of Seriniquinone in melanoma cell lines is marked by its modulation of human dermcidin and induction of autophagy and apoptosis, making it a potential melanoma drug (Trzoss et al., 2014).
  • Discovery and Development for Cancer Treatment : Studies on Seriniquinone have shown remarkable in vitro activity against a diversity of cancer cell lines. Its discovery as a melanoma-selective agent that acts by targeting dermcidin (DCD) has opened a new class of anticancer agents with a novel mode of action (Hirata et al., 2022).

Pharmacological and Chemical Analysis

  • Mass Spectrometry Analysis : The study of the gas-phase chemistry and fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides insights for its application in pharmacokinetics and metabolism studies (da Silva et al., 2018).
  • Structure-Activity Relationships (SARs) : Investigations into the structure-activity relationships of Seriniquinone analogues have offered strategies to prepare derivatives that retain anticancer activity with improved water solubility and isomeric purity, contributing to its pharmacological relevance (Hammons et al., 2019).

Drug Interaction Potential

  • Cytochrome P450 Enzymes Interaction : The study of Seriniquinone's in vitro inhibitory effects on the main human CYP450 isoforms involved in drug metabolism shows its potential interactions with other drugs, highlighting the need for careful monitoring in clinical applications (da Silva et al., 2020).

Future Directions

Seriniquinone has shown promising results as a potential anticancer agent, particularly against melanoma . Future research may focus on improving its solubility and selectivity, as well as further understanding its mechanism of action .

properties

IUPAC Name

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUWIMAXHCTYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seriniquinone

CAS RN

22200-69-7
Record name Seriniquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seriniquinone
Reactant of Route 2
Seriniquinone
Reactant of Route 3
Seriniquinone
Reactant of Route 4
Seriniquinone
Reactant of Route 5
Seriniquinone
Reactant of Route 6
Seriniquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.